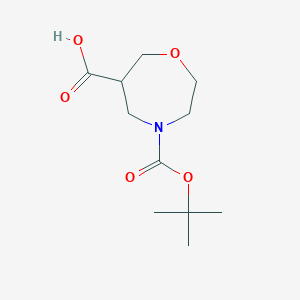

4-(tert-ブトキシカルボニル)-1,4-オキサゼパン-6-カルボン酸

説明

Synthesis Analysis

The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis

The molecular structure of compounds involving the Boc group can be complex. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in a compound with a specific molecular structure .Chemical Reactions Analysis

The Boc group is used as a protecting group in peptide synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds involving the Boc group can vary widely. For example, 4-t-Butoxycarboxyphenylboronic acid has a molecular weight of 238.05, and it is recommended to be stored in a refrigerated condition . Another compound, 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID, has a molecular weight of 222.24 and a density of 1.173g/cm³ .科学的研究の応用

ペプチド合成

tert-ブトキシカルボニル(Boc)基は、ペプチド合成におけるアミノ酸の一般的な保護基です . 特に有用なのは、ペプチド鎖中の他の感受性の高い官能基に影響を与えることなく、穏やかな酸性条件下で選択的に除去できることです。

鈴木・宮浦クロスカップリング反応

この化合物は、有機化学における炭素-炭素結合の作成に不可欠な鈴木・宮浦クロスカップリング反応で使用できます . この反応は、さまざまな医薬品分子の合成において医薬品業界で広く使用されています。

ヒドロキシ基の保護

ペプチド合成における用途と同様に、Boc基は有機合成においてもヒドロキシ基を保護することができます . これにより、ヒドロキシ基の干渉を受けることなく、分子の他の部分で選択的な反応を実行できます。

スルホンアミドの合成

Boc基は、医薬品化学で広く使用されている有機化合物である第一級スルホンアミドの合成に役立ちます .

触媒的還元条件

Boc保護化合物は、触媒的還元条件下で安定であるため、Boc基を脱保護することなく、水素化が必要な反応で使用できます .

塩基性条件での安定性

Boc基は塩基性条件下で安定しているため、強塩基を必要とする反応で使用でき、プロセス全体を通じて保護基がそのまま保たれます .

求核剤に対する不活性

Boc保護化合物は、さまざまな求核剤に対して不活性であるため、求核性物質が存在する環境で使用でき、望ましくない副反応のリスクがありません .

固相ペプチド合成(SPPS)

固相ペプチド合成では、Boc基を使用して、樹脂結合アミノ酸上のアミノ基を保護し、ペプチドを形成するためにアミノ酸を順次添加できるようにします .

作用機序

将来の方向性

The future directions for research and development involving the Boc group could include further exploration of its use in peptide synthesis, as well as the development of safer and more efficient methods for its removal . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be explored.

特性

IUPAC Name |

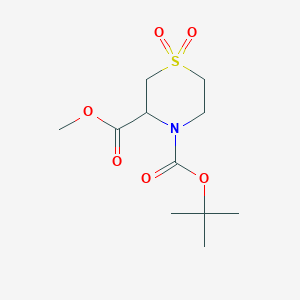

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHHOHWABGIJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729060 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-58-9 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)

![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)